

# Application Notes and Protocols for JNJ-17156516 in Gastrointestinal Motility Studies

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## Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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## Introduction

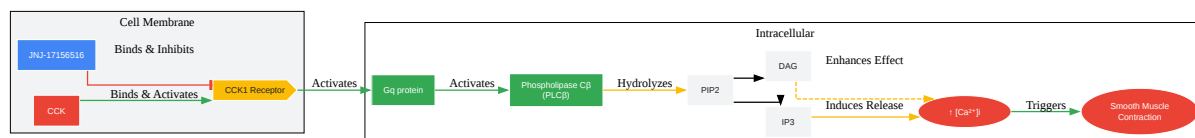
**JNJ-17156516** is a novel, potent, and selective antagonist of the cholecystokinin 1 (CCK1) receptor. Cholecystokinin is a peptide hormone that plays a crucial role in various digestive processes, including the regulation of gallbladder contraction and gastrointestinal motility. Antagonism of the CCK1 receptor is a therapeutic strategy being investigated for motility disorders such as gastroparesis and irritable bowel syndrome. These application notes provide detailed protocols for the administration of **JNJ-17156516** in preclinical gastrointestinal motility studies, based on available pharmacological data.

## Mechanism of Action

**JNJ-17156516** acts as a competitive antagonist at the CCK1 receptor. In the gastrointestinal tract, CCK1 receptors are located on smooth muscle cells and enteric neurons. Activation of these receptors by cholecystokinin (CCK) typically leads to smooth muscle contraction and a decrease in gastric emptying. By blocking this interaction, **JNJ-17156516** can inhibit CCK-induced contractions of the gallbladder and duodenum, thereby potentially accelerating gastric emptying and modulating intestinal transit.

## Signaling Pathway

The binding of CCK to its Gq-coupled CCK1 receptor initiates a signaling cascade that results in smooth muscle contraction. **JNJ-17156516** competitively inhibits this pathway at the receptor level.



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**Caption:** CCK1 Receptor Signaling Pathway.

## Data Presentation

The following tables summarize the in vitro binding affinity and in vivo potency of **JNJ-17156516**.

Table 1: In Vitro Receptor Binding Affinity of **JNJ-17156516**

Receptor	Species	pKi (Mean ± SEM)
CCK1	Human	7.96 ± 0.11
CCK1	Rat	8.02 ± 0.11
CCK1	Canine	7.98 ± 0.04
CCK2	Human	~5.7
CCK2	Rat	~5.6
CCK2	Canine	~5.9

Data derived from radioligand binding studies.

Table 2: In Vivo Potency of **JNJ-17156516** in Anesthetized Rats

Assay	Parameter	Value
Inhibition of CCK-8S-evoked duodenal contractions	ED <sub>50</sub>	484 nmol/kg

CCK-8S: Cholecystokinin octapeptide, sulfated.

## Experimental Protocols

### In Vivo Assessment of Duodenal Motility in Anesthetized Rats

This protocol describes a method to evaluate the efficacy of **JNJ-17156516** in inhibiting CCK-agonist-induced duodenal contractions in an anesthetized rat model.

Materials:

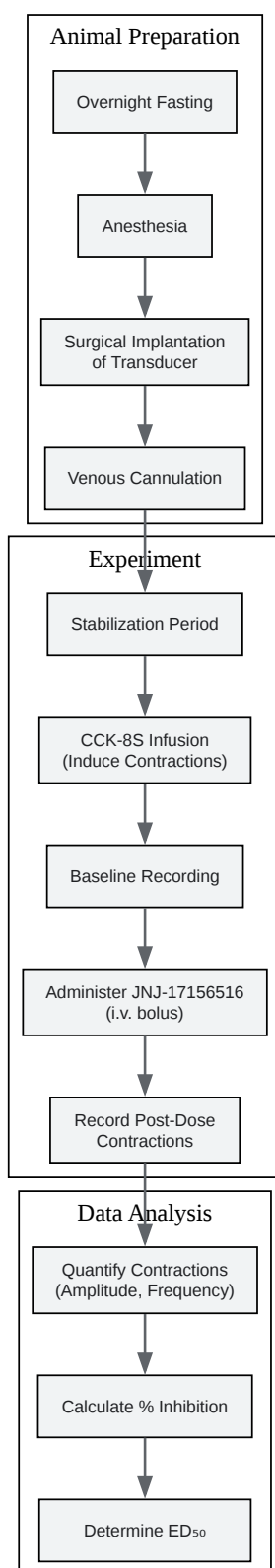
- **JNJ-17156516**
- Vehicle for administration (e.g., 10% DMSO, 40% PEG400, 50% Saline)
- Male Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., sodium pentobarbital)
- Cholecystokinin octapeptide, sulfated (CCK-8S)
- Saline (0.9% NaCl)
- Strain gauge transducer or manometry catheter
- Data acquisition system
- Infusion pumps

- Surgical instruments

Protocol:

- Animal Preparation:
  - Fast rats overnight with free access to water.
  - Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
  - Perform a laparotomy to expose the duodenum.
  - Implant a strain gauge transducer on the serosal surface of the proximal duodenum to record circular muscle contractions, or insert a manometry catheter into the duodenal lumen.
  - Cannulate the jugular vein for intravenous administration of test compounds and agonists.
- **JNJ-17156516** Administration:
  - Prepare a stock solution of **JNJ-17156516** in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and tolerability in the animal model. A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, PEG400, and saline.
  - Administer **JNJ-17156516** or vehicle intravenously (i.v.) via the cannulated jugular vein. Doses should be calculated based on the known ED<sub>50</sub> to establish a dose-response relationship.
- Induction and Measurement of Duodenal Contractions:
  - Following a stabilization period after surgery, infuse CCK-8S intravenously at a constant rate to induce stable duodenal contractions.
  - Once a stable baseline of CCK-8S-induced contractions is achieved, administer a single bolus dose of **JNJ-17156516**.
  - Record duodenal contractions continuously using the data acquisition system.

- Data Analysis:
  - Quantify the contractile activity by measuring the frequency and amplitude of contractions.
  - Calculate the percentage inhibition of the CCK-8S-induced contractile response after the administration of **JNJ-17156516**.
  - Determine the ED<sub>50</sub> value by plotting the dose-response curve.



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**Caption:** In Vivo Duodenal Motility Assay Workflow.

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